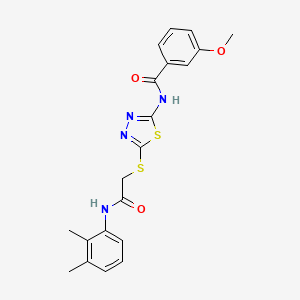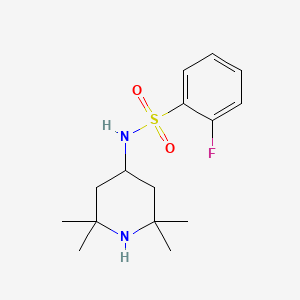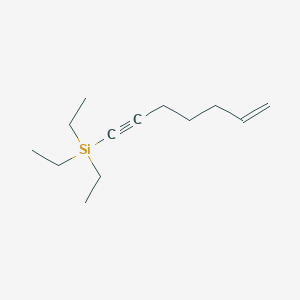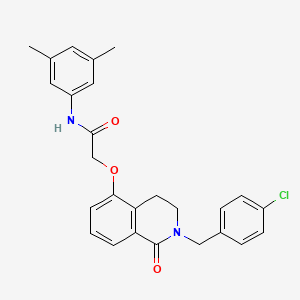![molecular formula C15H19NO3S B2546380 (1R,5S)-8-((2-ethoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797182-65-0](/img/structure/B2546380.png)
(1R,5S)-8-((2-ethoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis analysis involves a detailed study of the methods used to synthesize the compound. .Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms in the compound and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions required for reactions to occur, and the products formed .Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, and reactivity .科学的研究の応用
Spherical Shape Complementarity in Molecular Recognition
A study on p-sulfonatocalix[4]arene's complexation with various diazabicycloalkanes demonstrates the role of spherical shape complementarity in the molecular recognition of noncharged organic guests. This phenomenon highlights the importance of shape in the formation of inclusion complexes in host-guest chemistry, providing insights into aqueous host-guest systems' selective binding mechanisms (Bakirci, Nau, & Koner, 2005).
Regioselective Rearrangement and Synthesis of Diazabicyclooctenes
The regioselective rearrangement of azabicycloheptaminyl radicals led to the first synthesis of 2,8-diazabicyclo[3.2.1]oct-2-enes, which were further converted into trihydroxypyrrolidines, new inhibitors of α-mannosidases. This process exemplifies the utility of these compounds in developing novel inhibitors for biological applications (Moreno‐Vargas & Vogel, 2003).
Carbapenems Synthesis with Sulfonyl Group
The synthesis of 5,6-cis-carbapenems having a sulfonyl group in the C-6 side-chain showcases the application of these structures in the creation of new antibacterial agents with potent β-lactamase inhibitory activity. This research offers a pathway for developing new antibiotics through innovative synthetic methodologies (Tamura et al., 1987).
Intramolecular Michael-Type Additions
The synthesis of 2-azabicyclo[3.2.1]oct-3-enes from chloroalkyl dihydropyridines through intramolecular Michael-type additions illustrates the compound's versatility in creating bicyclic compounds. This method also hints at the potential pharmacological applications due to the observed antimicrobial and hypotensive activities of some compounds (Gregory, Bullock, & Chen, 1985).
Metabolite Synthesis of PI3 Kinase Inhibitor
The stereoselective synthesis of an active metabolite of the PI3 kinase inhibitor PKI-179 highlights the compound's role in medicinal chemistry, particularly in the synthesis of biologically active metabolites. This research demonstrates the compound's application in the targeted treatment of diseases through enzyme inhibition (Chen et al., 2010).
作用機序
Safety and Hazards
特性
IUPAC Name |
8-(2-ethoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-2-19-14-8-3-4-9-15(14)20(17,18)16-12-6-5-7-13(16)11-10-12/h3-6,8-9,12-13H,2,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRZXUQMGHZVLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2C3CCC2C=CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-((2-ethoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Butyl-2-[(4-methylphenoxy)methyl]benzimidazole](/img/structure/B2546297.png)
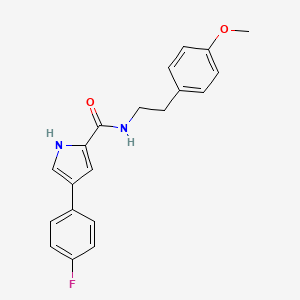

![(4-(2-Thia-5-azabicyclo[2.2.1]heptane-5-carbonyl)piperidin-1-yl)(phenyl)methanone](/img/structure/B2546303.png)
![Tert-butyl (2R,3aS,6aS)-2-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate](/img/structure/B2546306.png)
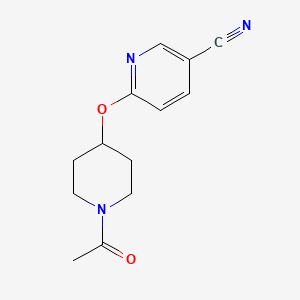
![2-ethoxy-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2546308.png)
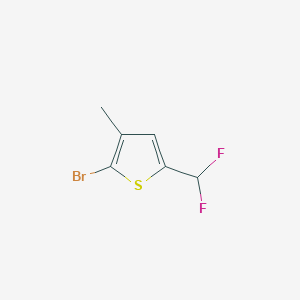
![7-Chloro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2546310.png)
![{[3-(Ethoxycarbonyl)-4-(2-methylpropyl)thiophen-2-yl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2546311.png)
